N-cyclopropyl-N-methylbenzamide N-cyclopropyl-N-methylbenzamide
Brand Name: Vulcanchem
CAS No.: 155940-92-4
VCID: VC21151220
InChI: InChI=1S/C11H13NO/c1-12(10-7-8-10)11(13)9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3
SMILES: CN(C1CC1)C(=O)C2=CC=CC=C2
Molecular Formula: C11H13NO
Molecular Weight: 175.23 g/mol

N-cyclopropyl-N-methylbenzamide

CAS No.: 155940-92-4

Cat. No.: VC21151220

Molecular Formula: C11H13NO

Molecular Weight: 175.23 g/mol

* For research use only. Not for human or veterinary use.

N-cyclopropyl-N-methylbenzamide - 155940-92-4

Specification

CAS No. 155940-92-4
Molecular Formula C11H13NO
Molecular Weight 175.23 g/mol
IUPAC Name N-cyclopropyl-N-methylbenzamide
Standard InChI InChI=1S/C11H13NO/c1-12(10-7-8-10)11(13)9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3
Standard InChI Key YJGOXHXGSNBHRI-UHFFFAOYSA-N
SMILES CN(C1CC1)C(=O)C2=CC=CC=C2
Canonical SMILES CN(C1CC1)C(=O)C2=CC=CC=C2

Introduction

Chemical Structure and Properties

N-cyclopropyl-N-methylbenzamide (CAS: 155940-92-4) is characterized by its molecular formula C11H13NO and a molecular weight of 175.231 g/mol . The compound contains a benzamide core with N-substitution by both a cyclopropyl group and a methyl group, creating a tertiary amide structure.

Physical and Chemical Characteristics

The compound exhibits several notable physicochemical properties that contribute to its utility in various applications:

PropertyValueSource
Molecular FormulaC11H13NO
Molecular Weight175.231 g/mol
CAS Number155940-92-4
LogP1.2
PSA (Polar Surface Area)20.3 Ų
State at Room TemperatureSolid
SolubilitySoluble in most organic solvents

The compound's relatively low polar surface area (20.3 Ų) suggests moderate membrane permeability, while its LogP value of 1.2 indicates a balanced lipophilicity profile that is favorable for many biological applications .

Structural Features

The structural arrangement of N-cyclopropyl-N-methylbenzamide includes several key functional groups:

  • A benzene ring connected to a carbonyl group, forming the benzamide core

  • A cyclopropyl group attached to the nitrogen atom

  • A methyl group also attached to the nitrogen atom

This tertiary amide structure creates a specific spatial arrangement that influences the compound's reactivity and binding properties in biological systems.

Synthesis Methods

Several synthetic routes have been developed for the preparation of N-cyclopropyl-N-methylbenzamide, with variations depending on the specific starting materials and reaction conditions.

Common Synthetic Pathways

The synthesis of N-cyclopropyl-N-methylbenzamide typically involves the following general approaches:

Benzoic Acid Derivative Route

This approach begins with benzoic acid or its derivatives and involves amide formation with cyclopropylamine, followed by N-methylation:

  • Activation of benzoic acid using coupling reagents such as EDCI or SOCl₂

  • Reaction with cyclopropylamine to form N-cyclopropylbenzamide

  • N-methylation using methylating agents like methyl iodide or dimethyl sulfate under basic conditions

Direct Acylation Route

An alternative approach involves direct acylation of N-methylcyclopropylamine with benzoyl chloride:

  • Preparation of benzoyl chloride from benzoic acid

  • Reaction with N-methylcyclopropylamine in the presence of a base

  • Purification to obtain the desired product

Industrial Production Considerations

For large-scale production, optimized reaction conditions are essential to ensure high yield and purity:

  • Temperature control is critical, particularly during the acylation step

  • Solvent selection impacts reaction efficiency and product isolation

  • Catalysts may be employed to enhance reaction rates and selectivity

  • Purification processes typically involve recrystallization or column chromatography

Structure-Activity Relationships

Research on N-cyclopropyl-containing compounds demonstrates the importance of specific structural features for biological activity.

Importance of the Cyclopropyl Group

Studies on related compounds reveal that the cyclopropyl group plays a critical role in determining biological activity:

  • Removal of the N-cyclopropyl substituent significantly impacts antiparasitic activity (EC50 > 10 μM)

  • Replacing the cyclopropyl group with methyl or ethyl substituents reduces activity by 4-20 fold

  • Aliphatic groups of similar steric volume to cyclopropyl (isopropyl, cyclobutyl, t-butyl) maintain similar potency

Effect of N-Methylation

The N-methyl group in N-cyclopropyl-N-methylbenzamide contributes to:

  • Altered amide bond rotation dynamics

  • Modified hydrogen bonding capabilities

  • Changed metabolic stability compared to non-methylated analogs

  • Different binding orientations within target proteins

Comparative Activity Table

The following table summarizes how structural modifications to the N-cyclopropyl-N-methyl motif affect biological activity, based on data from related compounds:

Structural ModificationRelative ActivityPotential MechanismSource
Removal of cyclopropylSignificant decreaseReduced binding affinity
Replacement with methyl4-20 fold decreaseAltered spatial arrangement
Replacement with ethyl4 fold decreaseModified interaction profile
Replacement with isopropylSimilar potencyMaintained steric requirements
Cyclopropyl to cyclobutylSimilar potencyPreserved binding orientation
Addition of polar groupsDecreased activityDisrupted hydrophobic interactions

Comparison with Related Compounds

N-cyclopropyl-N-methylbenzamide belongs to a family of structurally related compounds with varying substitution patterns.

Halogenated Derivatives

Several halogenated derivatives of N-cyclopropyl-N-methylbenzamide have been synthesized and studied:

  • 4-Bromo-3-chloro-N-cyclopropyl-N-methylbenzamide (CAS: 1522619-06-2)

  • 2-Bromo-N-cyclopropyl-N-methylbenzamide

  • 4-Bromo-N-cyclopropyl-3-fluoro-N-methylbenzamide

These halogenated derivatives typically exhibit enhanced receptor binding properties and modified metabolic profiles compared to the parent compound.

Alkyl-Substituted Variants

Alkyl substitution on the benzene ring creates derivatives with altered physicochemical properties:

  • 4-(sec-butyl)-N-cyclopropyl-N-methylbenzamide (CAS: 3002490-41-4)

  • 3-(sec-butyl)-5-chloro-N-cyclopropyl-N-methylbenzamide

The addition of alkyl groups increases lipophilicity and can enhance penetration across biological membranes.

Structural Analogs Comparison Table

CompoundKey Structural DifferenceNotable Property ChangeSource
N-Cyclopropyl-N-methylbenzamideParent compoundReference properties
2-Bromo-N-cyclopropyl-N-methylbenzamideOrtho bromine substitutionEnhanced reactivity at benzene ring
4-Bromo-3-chloro-N-cyclopropyl-N-methylbenzamideDihalogenated ringIncreased electron withdrawal
4-(sec-butyl)-N-cyclopropyl-N-methylbenzamidePara alkyl substitutionIncreased lipophilicity
3-(sec-butyl)-5-chloro-N-cyclopropyl-N-methylbenzamideMixed alkyl/halogen substitutionBalanced electron properties

Chemical Reactivity and Modifications

N-cyclopropyl-N-methylbenzamide exhibits reactivity patterns typical of tertiary amides, with several characteristic transformation possibilities.

Amide Bond Reactions

The amide bond in N-cyclopropyl-N-methylbenzamide can undergo several reactions:

  • Hydrolysis under acidic or basic conditions

  • Reduction to amine derivatives using strong reducing agents

  • Transamidation reactions with other amines under catalytic conditions

  • Activation and subsequent nucleophilic substitution

Aromatic Ring Modifications

The benzene ring allows for various synthetic transformations:

  • Electrophilic aromatic substitution (halogenation, nitration)

  • Directed ortho-metalation for regioselective functionalization

  • Cross-coupling reactions when appropriately functionalized

  • Oxidation of aromatic substituents

Cyclopropyl Group Transformations

The cyclopropyl moiety can serve as a site for further chemical modifications:

  • Ring-opening reactions under acidic conditions

  • Radical-mediated transformations

  • Cyclopropyl migration reactions

  • Oxidative cleavage to introduce additional functional groups

Analytical Considerations

Various analytical techniques are employed for the characterization and quantification of N-cyclopropyl-N-methylbenzamide.

Spectroscopic Identification

  • NMR Spectroscopy: ¹H NMR spectra typically show characteristic signals for the cyclopropyl ring protons (0.5-1.0 ppm), N-methyl group (around 3.0 ppm), and aromatic protons (7.0-8.0 ppm)

  • IR Spectroscopy: Shows characteristic amide carbonyl stretching (1630-1650 cm⁻¹)

  • Mass Spectrometry: Molecular ion peak at m/z 175 with fragmentation patterns involving loss of cyclopropyl and methyl groups

Chromatographic Analysis

Chromatographic methods for analysis include:

  • HPLC with UV detection at 230-254 nm

  • Gas chromatography for volatile derivatives

  • Thin-layer chromatography with appropriate visualization reagents

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